N-(2-methoxyethyl)-N'-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
The compound N-(2-methoxyethyl)-N'-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide features a central ethanediamide (oxalamide) backbone, with a 2-methoxyethyl group on one nitrogen and a bis-thiophene moiety on the other. The thiophene rings are linked via a carbonyl group and a methylene bridge, creating a conjugated system. Key features include:
- Ethanediamide core: Facilitates hydrogen bonding and molecular rigidity.
- Thiophene-carboxamide groups: Enhance π-π stacking and electronic conjugation.
- Methoxyethyl substituent: Introduces hydrophilicity and steric effects.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-7-6-16-14(19)15(20)17-9-10-4-5-12(23-10)13(18)11-3-2-8-22-11/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWYEMFUGZMJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with thiophene-2-ylmethylamine to form an intermediate. This intermediate is further reacted with N-(2-methoxyethyl)ethanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted ethanediamides.
Scientific Research Applications
N-(2-methoxyethyl)-N’-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene rings can interact with aromatic amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the ethanediamide backbone can form hydrogen bonds with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Research Implications
- Crystallography : The target’s bis-thiophene system may adopt planar conformations conducive to X-ray analysis using SHELX or WinGX .
- Material Science : Enhanced π-conjugation could make the compound suitable for organic electronics, contrasting with less-conjugated analogs like ’s indole derivative.
Biological Activity
N-(2-methoxyethyl)-N'-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound is notable for its unique chemical structure, which imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: this compound.
This compound features a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The thiophene rings can interact with enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.
- Receptor Modulation: The compound may also modulate receptor activity, leading to altered cellular responses.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that it exhibits antimicrobial effects and may induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
Research indicates that thiophene derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against a range of pathogenic microorganisms.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
Anticancer Activity
In a study evaluating the cytotoxic potential against various cancer cell lines, the compound exhibited promising results:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 25.73 |
| NCI-H460 (Lung) | 19.31 |
| HeLa (Cervical) | 14.62 |
These results suggest that the compound has a selective cytotoxic effect on cancer cells compared to normal cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other thiophene derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Tipepidine | Antitussive | Not specified |
| Tiquizium Bromide | Antispasmodic | Not specified |
| Dorzolamide | Glaucoma treatment | Not specified |
| Tioconazole | Antifungal | Not specified |
The distinct structure of this compound contributes to its unique biological profile.
Case Studies
Several case studies have explored the therapeutic potential of thiophene derivatives:
- Study on Antimicrobial Effects: A comprehensive study demonstrated that thiophene derivatives could inhibit bacterial growth through membrane disruption.
- Cancer Cell Line Studies: Research conducted on various cancer cell lines indicated that compounds similar to this compound induced apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
